

Unraveling Cellular Responses to Aristolochic Acid I through Single-Cell RNA Sequencing

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Compound of Interest		
Compound Name:	Aristolochic acid IA	
Cat. No.:	B1593534	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acid I (AAI), a potent nephrotoxic and carcinogenic compound found in certain herbal medicines, is known to induce significant cellular stress and damage, leading to conditions such as Aristolochic Acid Nephropathy (AAN) and an increased risk of urothelial and liver cancers.[1][2] Single-cell RNA sequencing (scRNA-seq) has emerged as a powerful tool to dissect the heterogeneous cellular responses to AAI at an unprecedented resolution. By analyzing the transcriptomes of individual cells, researchers can identify specific cell populations vulnerable to AAI-induced toxicity, uncover novel molecular pathways involved in the damage response, and elucidate the complex intercellular communication networks within the affected tissues.

These application notes provide a comprehensive overview and detailed protocols for conducting scRNA-seq studies on AAI-treated cells, with a focus on mouse models of nephrotoxicity and hepatotoxicity. The provided methodologies and data will guide researchers in designing and executing robust experiments to investigate the cellular and molecular mechanisms of AAI toxicity, aiding in the development of potential therapeutic interventions.

Data Presentation



The following tables summarize key quantitative data from representative scRNA-seq studies on AAI-induced nephrotoxicity and hepatotoxicity.

Table 1: Summary of Differentially Expressed Genes (DEGs) in AAI-Induced Nephrotoxicity

Compariso n	Total DEGs	Upregulate d DEGs	Downregula ted DEGs	Fold Change Cutoff	FDR Cutoff
AAN vs. Control (in silico bulk)	6632	3514	3118	FC ≥ 2	< 0.05
AAN vs. Control (bulk RNA-Seq)	4665	2871	1794	FC ≥ 2	< 0.05

Data synthesized from a study on acute AAI exposure in mouse kidney.[3]

Table 2: Summary of Differentially Expressed Genes (DEGs) in AAI-Induced Hepatotoxicity

Compariso n	Total DEGs	Upregulate d DEGs	Downregula ted DEGs	Fold Change Cutoff	FDR Cutoff
AAI-4w vs. Control (in silico bulk)	449	318	131	FC ≥ 2	< 0.05
AAI-8w vs. Control (in silico bulk)	1018	601	417	FC ≥ 2	< 0.05

Data from a study on AAI-induced hepatotoxicity in mice at 4 and 8 weeks.[2]

Key Signaling Pathways Affected by Aristolochic Acid I







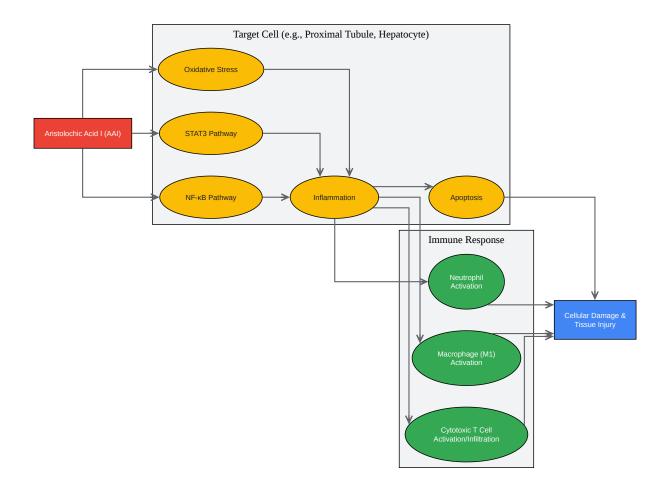
Single-cell RNA sequencing studies have revealed that AAI treatment perturbs several critical signaling pathways, leading to cellular injury, inflammation, and apoptosis.

In the context of nephrotoxicity, AAI exposure leads to a significant reduction in proximal tubule epithelial cells, which is associated with the activation of apoptotic and inflammatory pathways. [3][4] This damage also triggers reparative programs in other nephron segments.[3][4] A key observation is the dramatic activation and recruitment of cytotoxic T cells and M1 macrophages, highlighting inflammation as a major contributor to renal injury.[3][4]

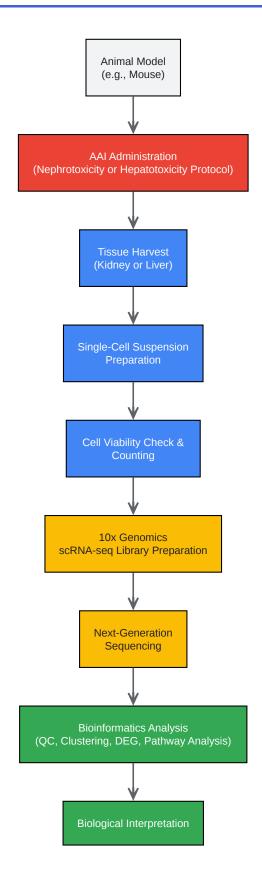
In hepatotoxicity, AAI activates the NF-κB and STAT3 signaling pathways in hepatocytes, which are central to inflammatory responses and apoptosis.[1][2] Liver sinusoidal endothelial cells (LSECs) also exhibit activation of oxidative stress and inflammatory pathways, leading to apoptosis.[1][2] Furthermore, AAI induces the infiltration of cytotoxic T cells and the activation of proinflammatory macrophages and neutrophils in the liver.[1][2]

The following diagram illustrates the general signaling pathways implicated in AAI-induced cellular damage.









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